

Briciclib vs. ON 013100: A Comparative Efficacy Guide

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Compound of Interest

Compound Name: *Briciclib*

Cat. No.: *B1667788*

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This guide provides a detailed comparison of the preclinical efficacy of two related anti-cancer compounds, **Briciclib** and ON 013100. Both molecules are investigated for their potential in treating various cancers by targeting a key protein involved in tumor cell growth and proliferation. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Briciclib (also known as ON-014185) is a water-soluble derivative of ON 013100.[1] Both compounds are small molecule inhibitors targeting the eukaryotic translation initiation factor 4E (eIF4E).[1][2] eIF4E is a critical component of the protein synthesis machinery and is often overexpressed in a wide range of human cancers, where its elevated activity contributes to malignant transformation and poor prognosis. By inhibiting eIF4E, **Briciclib** and ON 013100 aim to selectively disrupt the translation of key oncogenic proteins, thereby impeding tumor growth and survival.

Mechanism of Action

Briciclib and ON 013100 exert their anti-cancer effects by binding to eIF4E, a pivotal protein in the initiation of cap-dependent translation.[2] This process is essential for the synthesis of many proteins that drive cell growth, proliferation, and survival, including cyclin D1 and c-Myc. [2] The binding of these inhibitors to eIF4E disrupts its interaction with other components of the translation initiation complex, leading to a downstream reduction in the levels of these key

oncoproteins. This ultimately results in cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[2]

Preclinical Efficacy: A Comparative Analysis

While direct head-to-head in vivo comparative studies are not extensively available in the public domain, preclinical data from in vitro studies provide valuable insights into the relative potency of **Briciclib** and ON 013100 across various cancer cell lines.

In Vitro Efficacy

The following table summarizes the 50% growth inhibition (GI50) values for **Briciclib** and ON 013100 in a panel of cancer cell lines, demonstrating their potent anti-proliferative activity at nanomolar concentrations.

Cell Line	Cancer Type	Briciclib (GI50, nM)	ON 013100 (GI50, nM)	Reference
JEKO-1	Mantle Cell Lymphoma	9.8 - 12.2	6.7 - 11.2	[2]
MINO	Mantle Cell Lymphoma	9.8 - 12.2	6.7 - 11.2	[2]
MCF7	Breast Cancer	9.8 - 12.2	6.7 - 11.2	[2]
MDA-MB-231	Breast Cancer	9.8 - 12.2	6.7 - 11.2	[2]
AGS	Gastric Cancer	9.8 - 12.2	6.7 - 11.2	[2]
OE19	Esophageal Cancer	9.8 - 12.2	6.7 - 11.2	[2]
OE33	Esophageal Cancer	9.8 - 12.2	6.7 - 11.2	[2]
FLO-1	Esophageal Cancer	9.8 - 12.2	6.7 - 11.2	[2]

Note: The available data provides a range for the GI50 values.

In Vivo Efficacy

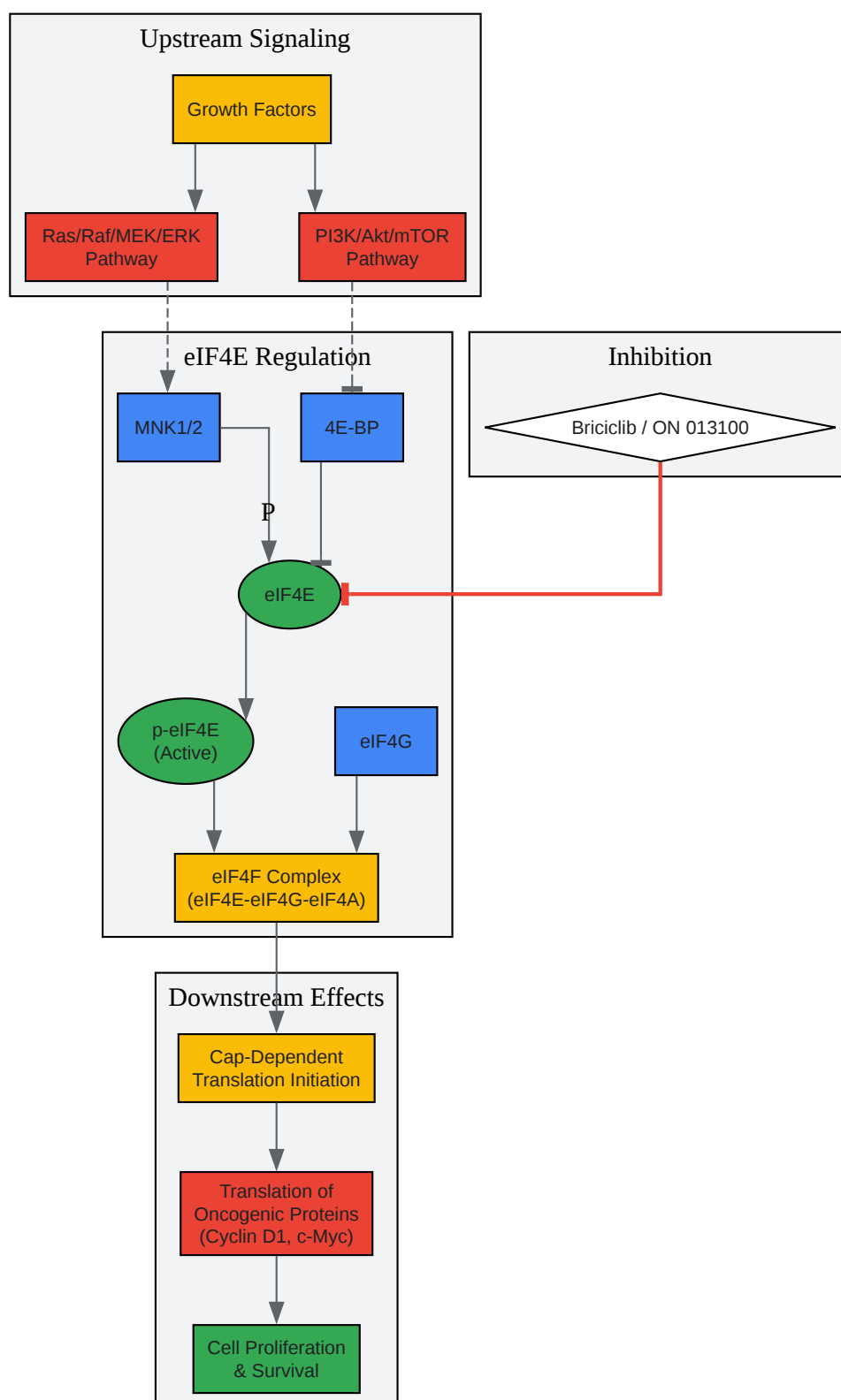
Published quantitative data from in vivo xenograft models detailing tumor growth inhibition or survival benefits for **Briciclib** and ON 013100 are limited. However, a 2015 study by Jasani et al. mentioned that their ongoing tumor xenograft experiments were in agreement with their in vitro observations, suggesting that both compounds exhibit anti-tumor activity in vivo.[2] Further detailed in vivo studies are required for a comprehensive comparison of their efficacy in animal models.

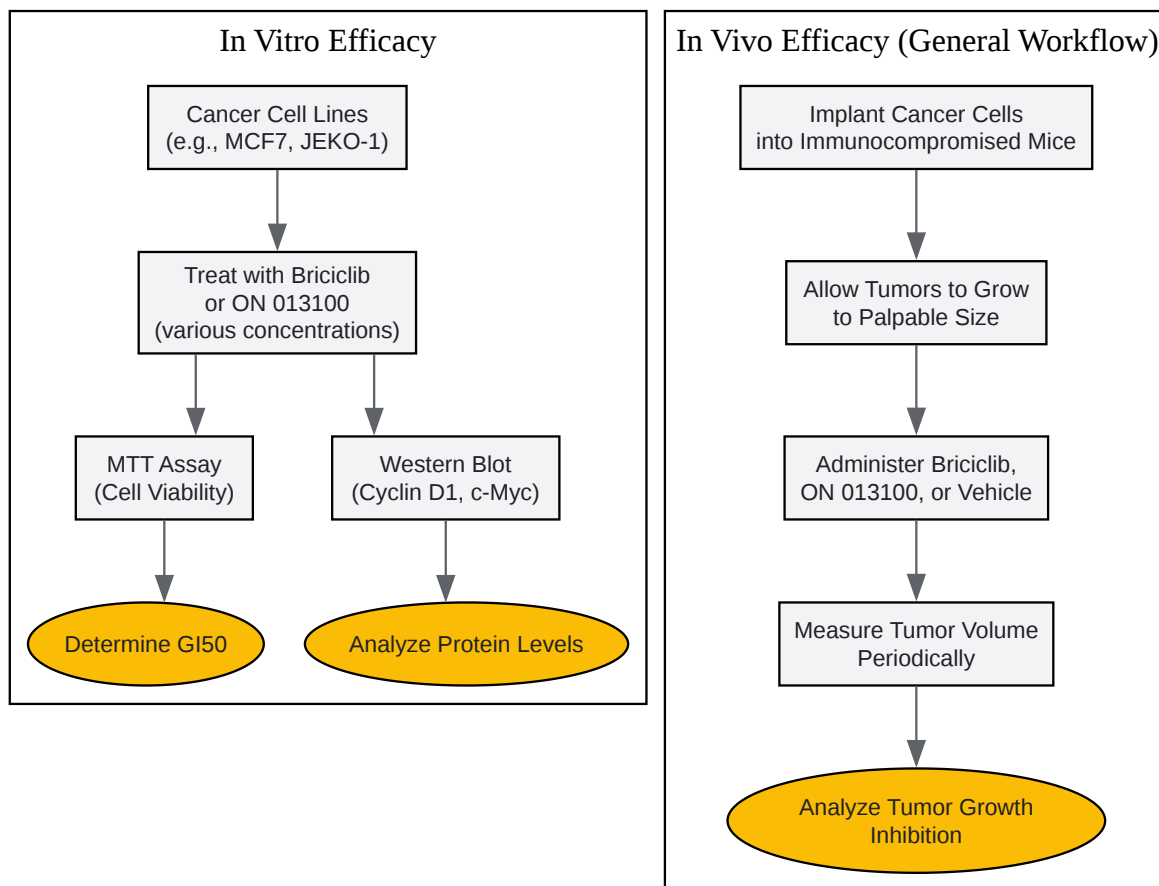
Clinical Development

Briciclib entered a Phase 1 clinical trial for advanced solid tumors (NCT02168725); however, this trial was terminated. The specific reasons for the termination and the detailed results of the study are not publicly available. There is no readily available information on any clinical trials conducted for ON 013100.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.





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References

- 1. [researchgate.net \[researchgate.net\]](#)
- 2. [researchgate.net \[researchgate.net\]](#)

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